molecular formula C24H24F3N3O3 B4808443 2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4808443
M. Wt: 459.5 g/mol
InChI Key: SLNZFCAKARYFSE-UHFFFAOYSA-N
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Description

2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a chromenyl group, a piperazine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps One common approach is to start with the chromenyl precursor, which is then reacted with piperazine under controlled conditionsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield chromone derivatives, while substitution reactions on the piperazine ring can produce a variety of substituted piperazines .

Scientific Research Applications

2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the trifluoromethylphenyl group can improve its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and potential bioactivity .

Properties

IUPAC Name

2-[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O3/c1-16-5-6-20-17(12-23(32)33-21(20)11-16)14-29-7-9-30(10-8-29)15-22(31)28-19-4-2-3-18(13-19)24(25,26)27/h2-6,11-13H,7-10,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNZFCAKARYFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

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